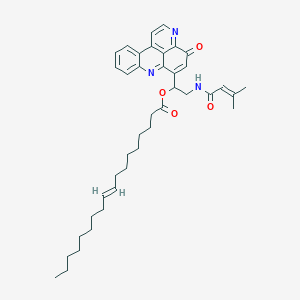

cystodytin H

Description

Structure

2D Structure

Properties

Molecular Formula |

C40H51N3O4 |

|---|---|

Molecular Weight |

637.8 g/mol |

IUPAC Name |

[2-(3-methylbut-2-enoylamino)-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C40H51N3O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-37(46)47-35(28-42-36(45)26-29(2)3)32-27-34(44)40-38-31(24-25-41-40)30-21-19-20-22-33(30)43-39(32)38/h11-12,19-22,24-27,35H,4-10,13-18,23,28H2,1-3H3,(H,42,45)/b12-11+ |

InChI Key |

VIBRCGDWEDQVOU-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)C=C(C)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C=C(C)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

Origin of Product |

United States |

Detailed Research Findings on Cystodytin H

Chemical Structure and Properties of this compound

This compound is a member of the tetracyclic pyridoacridine alkaloids. Its core structure is based on the pyrido[4,3,2-mn]acridin-4-one skeleton. A distinguishing feature of the cystodytin family is a functionalized ethylamine (B1201723) side-chain attached at the C-6 position.

The absolute configuration of the stereogenic center in the side chain of cystodytins D-I and K has been established as R. Furthermore, synthetic studies have been crucial in refining the structural understanding of these molecules. Notably, the total synthesis of the cystodytin family led to a revision of the geometry of the double bond in the side chain of this compound, confirming it as the Z isomer.

Biological Activity of this compound

The biological activities of pyridoacridine alkaloids are a central focus of their research due to their potential therapeutic applications. Although specific studies detailing the full biological profile of this compound are scarce, the activities of its congeners provide a strong basis for its predicted effects.

Table 1: Cytotoxicity of Selected Cystodytin Alkaloids

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cystodytins (general range) | L1210 murine lymphoma | 0.12 - 2.9 |

| Cystodytin J | HCT-116 human colon | 1.6 |

Note: Data for specific cell lines and IC50 values for this compound are not available in the reviewed literature. The table reflects the general potency of the cystodytin class and data for closely related analogues.

Pyridoacridine alkaloids, as a class, are known to possess antimicrobial properties. semanticscholar.org Studies on various members of this family have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. While specific minimum inhibitory concentration (MIC) values for this compound have not been reported, related compounds have demonstrated antimicrobial effects, suggesting that this compound may also contribute to the chemical defense of its source organism.

Table 2: Antimicrobial Activity of Selected Pyridoacridine Alkaloids

| Compound | Organism | Activity |

|---|---|---|

| Diplamine | Bacillus subtilis | Moderate |

| Diplamine | Escherichia coli | Moderate |

Note: Specific antimicrobial data for this compound is not available in the reviewed literature. The table provides context based on the activity of a related pyridoacridine alkaloid.

A notable biological activity of the cystodytin class of alkaloids is their ability to induce calcium ion (Ca2+) release from the sarcoplasmic reticulum. usda.gov The sarcoplasmic reticulum is a critical organelle in muscle cells that regulates intracellular calcium levels, and its modulation can have profound physiological effects. The potent Ca2+-releasing activity of cystodytins suggests they may serve as valuable chemical probes for studying the mechanisms of intracellular calcium signaling. While the specific effects of this compound on this process have not been detailed, its structural similarity to other cystodytins implies it likely shares this property.

Elucidation of Chemical Structure and Stereochemistry of Cystodytin H

Spectroscopic Characterization Techniques for Structure Determinationresearchgate.netearthlinepublishers.com

The initial determination of the planar structure of cystodytin H, along with other members of the cystodytin family, was achieved through a comprehensive analysis of spectroscopic data. researchgate.netearthlinepublishers.com These marine alkaloids, often isolated in minute quantities from tunicates of the Cystodytes genus, present a challenge for structural elucidation due to their complex, often proton-deficient, aromatic core. mdpi.comrsc.org The application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS), has been fundamental in piecing together the molecular puzzle. researchgate.netearthlinepublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationsresearchgate.netearthlinepublishers.comnih.gov

NMR spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of organic molecules like this compound. nih.gov Analysis of the 1H NMR spectrum provides information about the chemical environment of protons, their multiplicity revealing adjacent proton-proton couplings. For the broader class of pyridoacridine alkaloids, characteristic signals in the aromatic region are indicative of the tetracyclic core, while resonances in the aliphatic region correspond to the side chain. nih.gov

To overcome the complexities of overlapping signals and to establish definitive connections within the molecule, 2D NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. mdpi.comhmdb.ca Long-range correlations between protons and carbons (two to three bonds away) are established using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which are crucial for connecting the various structural fragments and assigning the positions of quaternary carbons within the aromatic system. mdpi.com

While specific, detailed NMR data for the initial isolation of this compound is not extensively published, the data from the total synthesis by Jiang et al. (2022) provides definitive characterization. acs.org

Table 1: 1H NMR Spectroscopic Data for Synthetic this compound (CD3OD, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 9.17 | d | J = 5.6 | H-2 |

| 8.84 | d | J = 8.0 | H-8 |

| 8.51 | d | J = 8.0 | H-7 |

| 8.35 | d | J = 5.6 | H-3 |

| 8.02 | t | J = 8.0 | H-6 |

| 7.91 | t | J = 8.0 | H-5 |

| 6.99 | s | H-10 | |

| 5.86 | dd | J = 11.2, 5.6 | H-12 |

| 5.48 | t | J = 11.2 | H-2' |

| 4.02-3.95 | m | H-13 | |

| 3.79-3.72 | m | H-13 | |

| 2.27 | s | H-4' | |

| 2.05 | s | H-5' |

Data sourced from the supporting information of Jiang et al., 2022. acs.org

Table 2: 13C NMR Spectroscopic Data for Synthetic this compound (CD3OD, 101 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 181.1 | C-4 |

| 169.6 | C-1' |

| 152.0 | C-1a |

| 149.2 | C-11a |

| 145.4 | C-3a |

| 143.9 | C-7a |

| 143.0 | C-3' |

| 138.8 | C-6 |

| 131.6 | C-8 |

| 130.6 | C-11b |

| 129.5 | C-5 |

| 128.2 | C-2' |

| 124.7 | C-7 |

| 123.6 | C-2 |

| 120.3 | C-4a |

| 117.8 | C-10 |

| 116.7 | C-3 |

| 69.1 | C-12 |

| 42.1 | C-13 |

| 27.6 | C-5' |

| 20.3 | C-4' |

Data sourced from the supporting information of Jiang et al., 2022. acs.org

Mass Spectrometry (MS) Techniques in Structure Confirmationresearchgate.netmdpi.comearthlinepublishers.com

Mass spectrometry is a critical complementary technique to NMR, providing the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often employing techniques like Electrospray Ionization (ESI), allows for the determination of the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. mdpi.comearthlinepublishers.com This information is fundamental in confirming the proposed structure derived from NMR data. For instance, the analysis of cystodytin L, a related compound, by HRESIMS established its molecular formula as C24H23N3O3. researchgate.net The fragmentation patterns observed in MS/MS experiments can also offer valuable clues about the structural components of the molecule, particularly the nature of the side chains.

Structural Revisions and Definitive Stereochemical Assignment of Olefinic Unitsacs.org

While spectroscopic methods are powerful for determining the constitution of a molecule, assigning the correct stereochemistry can be more challenging and is sometimes a source of error in initial reports of natural products. The absolute configuration of stereocenters and the geometry of double bonds are critical features that define the unique three-dimensional shape of a molecule.

In the case of this compound, the original structural assignment proposed an E configuration for the double bond within the 3-methyl-2-pentenoyl side chain. However, a landmark total synthesis of cystodytins A-K, accomplished by Jiang, Chen, and Wang in 2022, definitively revised this assignment. acs.org By synthesizing both the E and Z isomers and comparing their spectroscopic data with that of the natural product, they unequivocally established that the olefin unit in the side chain of this compound possesses the Z configuration. acs.org This revision highlights the power of total synthesis as an ultimate proof of structure and stereochemistry. The work also established the absolute configuration of the stereocenter at C-12 as R for cystodytins D-I and K. acs.org

Biosynthetic Pathways and Precursors of Cystodytin H

Proposed Biosynthetic Origins of Pyridoacridine Alkaloids

Pyridoacridine alkaloids, isolated from marine organisms like ascidians and sponges, are characterized by their 11H-pyrido[4,3,2-mn]acridine skeleton. nih.gov The prevailing biosynthetic hypothesis suggests these molecules arise from the condensation of a tryptophan-derived unit and a catecholamine-derived unit. nih.govbeilstein-journals.org

The proposed pathway begins with the amino acid tryptophan. beilstein-journals.orgmdpi.com Through enzymatic oxidation, tryptophan is converted to kynurenine, which is subsequently decarboxylated to form kynuramine (B1673886). beilstein-journals.org This kynuramine intermediate serves as a key building block, providing two of the rings in the final tetracyclic core of compounds like the cystodytins.

The other essential precursor is believed to be a dopamine (B1211576) derivative, such as N-acetyl dopamine. auckland.ac.nzpsu.edu The proposed biosynthesis involves an oxidative coupling reaction between kynuramine and the dopamine-derived molecule. This key step forges the connection between the two precursors and initiates the formation of the polycyclic system. nih.govauckland.ac.nz Styelsamine D is considered a central intermediate in the biogenesis of many more complex pyridoacridine alkaloids. nih.gov

Hypothetical Intermediates and Biogenetic Connections to Cystodytin H

The biosynthesis of the cystodytin family is thought to diverge from the styelsamine family. It is proposed that styelsamine-type alkaloids, which possess an aminophenol structure, are the direct precursors to the cystodytins. nih.govpsu.edu A crucial transformation is the oxidation of the aminophenol ring system in a styelsamine precursor to the corresponding iminoquinone, which is the characteristic feature of cystodytins A, B, C, and J. nih.govpsu.edu

Specifically for this compound, a plausible biogenetic connection has been proposed that links it to other members of the cystodytin family. According to this hypothesis, cystodytins H and I are formed from cystodytins D and E, respectively. psu.edu This key transformation involves the replacement of the benzylic hydroxyl group found in cystodytins D/E with an oleate (B1233923) ester. psu.edu This esterification step represents one of the final modifications to produce this compound. It is also important to note that the stereochemistry of the olefin unit in the side chain of this compound was revised to the Z configuration from the originally assigned E configuration. researchgate.net

This places this compound within a "family tree" of pyridoacridines, where a common core structure is synthesized and then decorated with various functional groups through late-stage tailoring reactions to generate the vast diversity observed in this class of natural products. psu.edu

Enzymatic and Chemical Transformations in Natural Product Biosynthesis

The proposed formation of this compound involves a series of complex chemical transformations that, in a biological context, are catalyzed by specific classes of enzymes.

Key transformations include:

Oxidative Coupling: The initial condensation of kynuramine and an N-acyl dopamine derivative is an oxidative process. nih.govauckland.ac.nz In biomimetic laboratory syntheses, this is often achieved using oxidizing agents like silver (I) oxide (Ag₂O). nih.govauckland.ac.nz In nature, this type of reaction is typically catalyzed by oxidoreductase enzymes, such as laccases or peroxidases.

Iminoquinone Formation: The conversion of a styelsamine precursor to a cystodytin involves the oxidation of an aminophenol. nih.gov This two-electron oxidation is a common biological transformation, often mediated by oxidase enzymes.

Esterification: The proposed final step in the biosynthesis of this compound is the formation of an ester linkage between a cystodytin D/E precursor and oleic acid. psu.edu This reaction is catalyzed by acyltransferase enzymes, which facilitate the transfer of the oleoyl (B10858665) group from a carrier molecule (like Coenzyme A) to the hydroxyl group of the alkaloid.

C-H Functionalization: The construction of complex natural products from simpler precursors inherently relies on the selective functionalization of carbon-hydrogen (C-H) bonds. nih.govcaltech.edu While not explicitly detailed for every step of this compound biosynthesis, enzymes such as cytochrome P450 monooxygenases are nature's primary catalysts for such reactions, performing hydroxylations and other oxidative transformations that build molecular complexity. nih.gov

These enzymatic processes, including oxidations, cyclizations, and group transfers, work in a coordinated biosynthetic pathway to assemble the intricate structure of this compound from simple amino acid and catecholamine precursors. nih.govrsc.org

Chemical Synthesis of Cystodytin H and Analogues

Strategies for Total Synthesis of Cystodytins

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Approach | Step-by-step, sequential assembly (A → B → C → D). pediaa.com | Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; then B + D → E). wikipedia.org |

| Efficiency & Yield | Overall yield drops quickly with each successive step; generally less efficient for complex molecules. wikipedia.org | Higher overall yield as the longest linear sequence is shorter; more efficient for complex targets. pediaa.comnih.gov |

| Planning | Relatively straightforward, focusing on the order of reactions. pediaa.com | More complex, requiring strategic disconnection into key fragments and development of effective coupling reactions. pediaa.comnih.gov |

| Application | Best suited for simpler molecules with fewer transformations. pediaa.com | Preferred for large, complex, and sometimes symmetric molecules. wikipedia.org |

The successful synthesis of the cystodytin core and the installation of its characteristic side chains rely on a series of powerful and strategic chemical reactions. A recent total synthesis of cystodytins A–K highlights several key methodological innovations. nih.gov

One of the cornerstone reactions is an oxidative amination-cyclization process. This step efficiently constructs the tetracyclic pyridoacridinone ring system, which forms the core of all cystodytins. It involves the reaction of tryptamine (B22526) with various para-hydroquinones, which serve as precursors for different side chains. nih.gov

Another critical development was the use of a copper(II)-catalyzed enantioselective Henry reaction . This reaction was instrumental in constructing the oxygen-containing stereocenter found in the side chains of cystodytins like cystodytin H. The use of a chiral catalyst ensures that the reaction produces predominantly one of the two possible mirror-image forms (enantiomers) of the product, which is crucial as biological activity is often specific to a single enantiomer. This methodological application allowed for the first-time determination of the absolute configuration of the stereocenters in cystodytins D–I and K as R. Furthermore, this synthetic work led to the revision of the side-chain olefin geometry in cystodytins H and I from the originally proposed E configuration to the Z configuration. nih.gov

Biomimetic Synthesis Approaches for this compound Skeleton

Biomimetic synthesis is a strategy that draws inspiration from the proposed biosynthetic pathways of natural products. mdpi.com Chemists attempt to replicate nature's elegant and often highly efficient reactions in the laboratory to construct complex molecular skeletons. mdpi.comnih.gov This approach can offer concise and innovative routes to natural products.

The biosynthesis of many dimeric or complex alkaloids is thought to involve an oxidative coupling step, where simpler precursor molecules are joined together under the action of an oxidizing agent. nih.gov In the laboratory, this can be mimicked using various chemical oxidants. Reagents such as iron(III) chloride, copper salts, and hypervalent iodine compounds are often employed to achieve the oxidative coupling of electron-rich molecules, such as phenols or carbonyl enolates. nih.gov The optimization of these reactions involves screening different oxidants, solvents, and reaction conditions to maximize the yield of the desired coupled product while minimizing side reactions. nih.gov For pyridoacridine alkaloids, biomimetic strategies can be envisioned where oxidative processes facilitate the formation of the core structure from simpler indole- or quinoline-based precursors.

To investigate biomimetic pathways, chemists must first synthesize the proposed biosynthetic precursors. researchgate.net These are the simpler molecules that nature is believed to use as building blocks. The synthesis of these precursors is a critical first step in any biomimetic study. For example, in the context of pyridoacridine alkaloids, a plausible precursor could be an amine-containing compound that, upon oxidation and cyclization, forms the characteristic ring system. The synthesis of such precursors often involves standard, well-established reactions of organic chemistry to assemble the necessary fragments and functional groups required for the subsequent key biomimetic step.

Synthetic Modifications and Derivatization Strategies for Analogues

A major advantage of establishing a total synthesis is the ability to produce not just the natural product itself, but also a wide range of analogues, or derivatives. organic-chemistry.org This is achieved by strategically modifying the synthetic route or by chemically altering the final natural product. The goal is often to explore structure-activity relationships (SAR), which can lead to the discovery of new compounds with improved potency or different biological activities.

Biological Activities and Molecular Mechanisms of Cystodytin H

Antiproliferative Activity in Cellular Models

Cystodytin H exhibits significant antiproliferative activity, a hallmark of the broader cystodytin family. This activity has been evaluated across various cancer cell lines, revealing both its potency and a degree of selectivity.

In Vitro Cytotoxicity against Various Cancer Cell Lines

The cystodytin family of alkaloids, including this compound, has demonstrated notable cytotoxic effects against a range of cancer cell lines. Research has shown that cystodytins A–I are potent cytotoxic agents. nih.gov Specifically, cystodytins D-I display cytotoxicity against murine lymphoma L-1210 cells and human epidermoid carcinoma KB cells. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for cystodytins H and I against L-1210 cells are reported to be 0.080 μg/mL, and against KB cells, 0.092 μg/mL. nih.gov The broader family of cystodytins has been evaluated against various tumor cell lines, including murine lymphoma and human colon cancer, with IC50 values ranging from 0.12 to 2.9 μM. nih.gov

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| This compound | Murine Lymphoma L-1210 | 0.080 µg/mL | nih.gov |

| Cystodytin I | Murine Lymphoma L-1210 | 0.080 µg/mL | nih.gov |

| This compound | Human Epidermoid Carcinoma KB | 0.092 µg/mL | nih.gov |

| Cystodytin I | Human Epidermoid Carcinoma KB | 0.092 µg/mL | nih.gov |

| Cystodytins (general) | Murine & Human Tumor Cell Lines | 0.12–2.9 µM | nih.gov |

Cell Line Selectivity Profiles

While pyridoacridine alkaloids like this compound are often potent cytotoxic agents, their selectivity for specific cancer cell types is a critical area of investigation. Studies on analogues of cystodytins have revealed sub-panel selectivity towards non-small cell lung, melanoma, and renal cancer cell lines. nih.govdntb.gov.ua This suggests that structural modifications to the core cystodytin scaffold can influence which cancer cell types are most affected. For instance, a cystodytin analogue, compound 41, showed selectivity for colon, melanoma, and renal cancer cell lines. nih.gov The selectivity of these compounds is an important factor in their potential development as targeted cancer therapies, aiming to maximize efficacy against cancer cells while minimizing harm to healthy cells. semanticscholar.org

Intracellular Molecular Targets and Pathways

The antiproliferative effects of this compound are rooted in its interactions with fundamental cellular components and pathways. Key among these are its ability to interact with DNA, inhibit essential enzymes involved in DNA replication, and modulate intracellular calcium levels.

DNA Interaction and Intercalation Studies

A primary mechanism by which many pyridoacridine alkaloids exert their cytotoxic effects is through interaction with DNA. psu.edu These planar aromatic molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.commdpi.com This interaction can disrupt normal DNA processes like replication and transcription, ultimately leading to cell death. usp.br While styelsamine analogues, another class of pyridoacridine alkaloids, have been found to be strong DNA binders, cystodytin analogues generally show lower affinity for DNA. nih.govresearchgate.net Despite this, they often exhibit comparable antiproliferative activity. nih.gov This suggests that while DNA binding is a contributing factor to their cytotoxicity, other mechanisms are also at play. The ability of these compounds to displace ethidium (B1194527) bromide from DNA is a common method used to study their intercalative properties. mdpi.com

Topoisomerase Inhibition Mechanisms

Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. oncohemakey.comwikipedia.org By creating transient breaks in the DNA backbone, they relieve supercoiling and allow for the separation of DNA strands. frontiersin.org Certain pyridoacridine alkaloids have been identified as topoisomerase inhibitors. psu.edu They function as "topoisomerase poisons" by stabilizing the complex formed between the topoisomerase enzyme and the cleaved DNA. wikipedia.org This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and triggering apoptosis. wikipedia.orgfrontiersin.org For example, cystodytin J has been shown to inhibit the activity of topoisomerase II. nih.gov The inhibition of topoisomerase II by certain pyridoacridine alkaloids is considered a key mechanism for their cytotoxic effects. acs.org

Inhibition of Macromolecular Biosynthesis (DNA, RNA, Protein)

This compound, a member of the pyridoacridine alkaloid family, is understood to exert some of its biological effects through the disruption of essential cellular processes, including the synthesis of DNA, RNA, and proteins. The planar aromatic structure of pyridoacridines is a key feature that allows them to intercalate between the base pairs of the DNA double helix. This interaction can physically obstruct the action of enzymes crucial for DNA replication and transcription, thereby inhibiting both DNA and RNA synthesis. psu.edumdpi.com The inhibition of these fundamental processes subsequently impacts protein synthesis, as the necessary templates (mRNA) are not adequately produced. semanticscholar.org

Studies on related compounds provide insight into the potential mechanisms of this compound. For instance, research on other pyridoacridine alkaloids has demonstrated marked inhibition of both DNA and protein synthesis, with a less pronounced, though still significant, effect on RNA synthesis. aensiweb.com The inhibitory action on DNA synthesis is often a primary indicator of the cytotoxic potential of this class of compounds. psu.eduaensiweb.com The ability of these molecules to interfere with macromolecular synthesis is a significant contributor to their observed biological activities. psu.edumdpi.comsemanticscholar.org

Generation of Reactive Oxygen Species

The biological activity of some pyridoacridine alkaloids has been linked to their capacity to generate reactive oxygen species (ROS). psu.edu ROS are highly reactive chemical species formed from molecular oxygen, and include molecules like superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). wikipedia.org While ROS are natural byproducts of cellular metabolism and play roles in cell signaling, excessive production can lead to oxidative stress, a condition that damages cellular components such as DNA, RNA, lipids, and proteins. wikipedia.orgnih.gov This damage can disrupt normal cellular function and contribute to cell death. nih.gov The generation of ROS by certain pyridoacridines represents a potential mechanism contributing to their cytotoxic effects. psu.edu

Antimicrobial Activity Spectrum and Mechanisms

This compound is part of the broader family of pyridoacridine alkaloids, which are known for their wide-ranging antimicrobial properties. mdpi.comsemanticscholar.org These compounds have demonstrated efficacy against various pathogens, including bacteria, fungi, viruses, and parasites. psu.edusemanticscholar.org

Antibacterial and Antifungal Efficacy in In Vitro Models

Pyridoacridine alkaloids have shown significant antibacterial and antifungal activities in laboratory settings. psu.edusemanticscholar.org The primary mechanism of action is often attributed to their ability to intercalate with microbial DNA, which disrupts replication and transcription, leading to cell death. psu.edumdpi.com Another proposed mechanism involves the disruption of the microbial cell membrane's integrity. innovareacademics.in

In vitro studies have demonstrated the effectiveness of these compounds against a range of bacteria and fungi. psu.edumdpi.comfrontiersin.org For example, some pyridoacridines have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Their antifungal activity has been observed against various pathogenic fungi, including species of Candida. nih.govplos.orgmdpi.comd-nb.info The minimal inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric used to quantify this efficacy. nih.govplos.org For some pyridoacridines, the minimal fungicidal concentration (MFC), the lowest concentration that results in fungal death, has been found to be similar to their MICs, indicating a fungicidal rather than a fungistatic (growth-inhibiting) mechanism. psu.edu

Table 1: In Vitro Antimicrobial Activity of Selected Pyridoacridine Alkaloids

| Compound/Class | Organism | Activity | Reference |

|---|---|---|---|

| Pyridoacridines | Bacteria | Antibacterial | psu.edusemanticscholar.org |

| Pyridoacridines | Fungi | Antifungal | psu.edusemanticscholar.org |

| Cystapep 1 | Gram-positive bacteria | Antibacterial | nih.gov |

| Pyridoacridines | Candida spp. | Antifungal | nih.govplos.org |

Antiviral and Antiparasitic Effects

The antiviral activity of pyridoacridine alkaloids has been documented, with some compounds showing the ability to inhibit viral replication. psu.eduresearchgate.net The proposed mechanisms for this activity include the intercalation into viral nucleic acids (DNA or RNA), which can interfere with the viral replication cycle. researchgate.net

In addition to their antiviral properties, certain pyridoacridines have demonstrated antiparasitic effects. psu.edusemanticscholar.org This activity is crucial in the search for new treatments for parasitic diseases. nih.govclevelandclinic.org For instance, some related compounds have shown activity against parasites like Plasmodium, the causative agent of malaria. nih.gov The mechanism of action against parasites can also involve the inhibition of essential enzymes or the disruption of cellular processes within the parasite. nih.gov

Immunomodulatory Properties

Beyond their direct cytotoxic and antimicrobial effects, some molecules structurally related to this compound, such as cystatins, have been shown to possess immunomodulatory properties. nih.gov These molecules can influence the activity of the immune system. nih.govmdpi.com For example, they can modulate the function of various immune cells and the production of signaling molecules called cytokines. nih.govmdpi.com

Some parasite-derived cystatins are known to suppress host immune responses, which helps the parasite to survive. mdpi.com They can achieve this by inducing the production of anti-inflammatory cytokines like interleukin-10 (IL-10) from immune cells such as macrophages and dendritic cells. mdpi.com This modulation of the immune response is a complex process involving various signaling pathways within the immune cells. mdpi.com While direct evidence for this compound is limited, the immunomodulatory activities of related compounds suggest a potential area for future investigation into the full biological profile of this compound. nih.govbeilstein-journals.org

Structure Activity Relationship Sar Studies of Cystodytin H and Analogues

Correlation of Structural Features with Biological Potency

The biological potency of cystodytin-type alkaloids is intrinsically linked to their core chemical architecture. These compounds are part of the broader pyridoacridine alkaloid family, which is characterized by a polycyclic heteroaromatic skeleton known to exhibit a wide array of biological activities, including cytotoxicity, by interfering with DNA and related enzymes. psu.edumdpi.combeilstein-journals.org

Cystodytins possess a distinctive pyrido[4,3,2-mn]acridin-4-one core, which contrasts with the related styelsamine-type alkaloids that feature a hydroxylated pyrido[4,3,2-mn]acridine skeleton. nih.govresearchgate.net This difference in the core structure—specifically the iminoquinone system in cystodytins versus the aminophenol system in styelsamines—has a significant impact on their biological activity. While both classes show cytotoxicity, studies comparing analogues have revealed that the styelsamines are generally more potent DNA binders. nih.govresearchgate.net For instance, styelsamine B and styelsamine D exhibit high DNA affinity, whereas the cystodytin iminoquinone alkaloids generally show lower affinity for DNA. researchgate.netnih.gov

Influence of Side-Chain Modifications on Activity Profiles

The functionalized side-chain at the C-6 position, which corresponds to the N-14 position in the common numbering scheme for these alkaloids, is a key site for structural modification and plays a crucial role in modulating the biological activity of cystodytin analogues. nih.govresearchgate.net A systematic study involving the synthesis of a series of N-14 side-chain substituted analogues of both cystodytins and styelsamines has provided significant insights into the influence of this chain on antiproliferative profiles. nih.govresearchgate.net

In this study, various acyl groups were attached to the aminoethyl side chain. The results demonstrated that the nature of the N-acyl substituent has a profound effect on cytotoxic potency. For instance, when comparing cystodytin analogues, the 3-phenylpropanamide (B85529) analogue 41 (GI₅₀ 0.32 µM) was identified as the most potent tumor cell growth inhibitor, being significantly more active than the natural product cystodytin J (10 ), which was considered inactive in the same assay. nih.gov In contrast, the palmitamide-substituted styelsamine analogue 38 was found to be inactive, highlighting that increasing lipophilicity does not uniformly lead to higher potency and that a balance is required. nih.gov

A clear correlation was observed between the lipophilicity, as measured by clogP, and the antiproliferative activity across both the cystodytin and styelsamine series. The most potent compounds, such as the 3-phenylpropanamide analogues of styelsamine (37 ) and cystodytin (41 ), had clogP values in the range of 4.0–4.5. nih.gov This suggests that the side chain significantly influences the molecule's ability to cross cell membranes and reach its intracellular target. The enhanced activity of the 3-phenylpropanamide analogues points to the potential for developing new antitumor agents through strategic side-chain modifications. nih.gov

| Compound No. | Compound Name/Side Chain | Core Type | NCI Panel Average GI₅₀ (µM) | clogP |

|---|---|---|---|---|

| 1 | Cystodytin A (Acetamide) | Cystodytin | >10 | 1.5 ± 0.4 |

| 10 | Cystodytin J (Cinnamide) | Cystodytin | >10 | 3.2 ± 0.4 |

| 41 | 3-Phenylpropanamide analogue | Cystodytin | 0.32 | 4.0 ± 0.4 |

| 13 | Styelsamine B (Cinnamide) | Styelsamine | 3.2 | 2.6 ± 0.4 |

| 37 | 3-Phenylpropanamide analogue | Styelsamine | 0.40 | 4.5 ± 0.4 |

| 38 | Palmitamide analogue | Styelsamine | >10 | 8.1 ± 0.5 |

Impact of Core Skeleton Modifications on Target Interactions

Modifications to the tetracyclic core skeleton of pyridoacridine alkaloids, including the cystodytin family, directly influence their interactions with biological targets such as DNA. psu.edunih.gov The primary mechanism of action for many pyridoacridines is believed to be DNA intercalation, which subsequently disrupts DNA-metabolizing enzymes like topoisomerase II. psu.edumdpi.combeilstein-journals.org

The structural distinction between the cystodytin iminoquinone core and the styelsamine aminophenol core leads to significant differences in DNA binding affinity. nih.govnih.gov Studies have consistently shown that the aminophenol styelsamine analogues are stronger DNA binders than their iminoquinone cystodytin counterparts. nih.govresearchgate.net For example, Styelsamine B (13 ) and Styelsamine D (15 ) display high DNA affinity constants (Kapp) of 5.33 x 10⁶ M⁻¹ and 3.64 x 10⁶ M⁻¹, respectively. researchgate.netnih.gov In contrast, the DNA binding affinity for cystodytin J (10 ) was reported to be much lower. nih.gov

This suggests that the reduced aminophenol system of the styelsamines is more favorable for intercalation or other forms of DNA interaction than the oxidized iminoquinone system of the cystodytins. Despite this, the potent cytotoxicity of some cystodytin analogues implies that their interaction with cellular targets is more complex and may not rely solely on high-affinity DNA binding. nih.gov Other proposed mechanisms for pyridoacridine cytotoxicity include the production of reactive oxygen species (ROS) and the inhibition of specific enzymes, which could be differentially affected by the core skeleton's oxidation state and electronic properties. mdpi.comnih.gov Further modifications, such as the removal of the A or D rings, have been explored in related pyridoacridine systems, generally leading to reduced but still significant biological activity, confirming the importance of the extended, planar tetracyclic system for potent target interactions. psu.edumdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules. mdpi.comnih.gov While specific QSAR models exclusively for cystodytin H are not widely published, studies on related pyridoacridine alkaloids provide a framework for understanding the key physicochemical descriptors that govern their activity. nih.gov

For pyridoacridine alkaloids, lipophilicity has been identified as a critical parameter for antiproliferative activity. nih.gov A study on cystodytin and styelsamine analogues found a clear correlation between the calculated partition coefficient (clogP) and the mean graph of growth inhibition (GI₅₀), with optimal activity observed for compounds with clogP values between 4.0 and 4.5. nih.gov This type of relationship is fundamental to QSAR studies and suggests that a parabolic model might describe the influence of lipophilicity, where both very low and very high lipophilicity are detrimental to cellular activity.

QSAR models are typically developed using multiple linear regression (MLR) or machine learning techniques to create an equation that links molecular descriptors (e.g., electronic, steric, hydrophobic properties) to a biological endpoint. mdpi.comnih.gov For the broader class of pyridoacridines, descriptors related to the planarity of the aromatic system, charge distribution, and hydrogen bonding capacity would likely be important for predicting DNA intercalation and enzyme inhibition. nih.gov A QSAR study on ascididemin (B1665191) analogues, which share the pyridoacridine core, highlighted the importance of such parameters in predicting anti-tumor activity. nih.gov The development of a validated QSAR model for cystodytins could accelerate the discovery of new, potent analogues by allowing for the virtual screening and prioritization of compounds for synthesis and biological testing. nih.govarxiv.org

Preclinical Research and Investigational Models for Cystodytin H

In Vitro Models for Efficacy Assessment

In vitro models are indispensable tools in early-stage drug discovery, providing a controlled environment to evaluate the biological activity of a compound at the cellular and molecular level. These models are crucial for initial efficacy screening and for elucidating the mechanism of action.

Cell Culture Systems in Efficacy Studies

Cell culture systems are fundamental to assessing the cytotoxic and antiproliferative effects of potential anticancer agents. While specific efficacy data for cystodytin H is limited in publicly available literature, studies on the broader family of cystodytin alkaloids and crude extracts from their source organism, Cystodytes dellechiajei, provide significant insights into their potential bioactivity. researchgate.netpsu.edu

The cystodytin class of alkaloids has demonstrated potent cytotoxic activity against a range of human and murine tumor cell lines. nih.govnih.gov This suggests that this compound likely shares these cytotoxic properties. psu.edu For instance, extracts from Cystodytes dellechiajei, the marine ascidian from which this compound is isolated, have shown remarkable antiproliferative activity against several human cancer cell lines. researchgate.net

Research on related cystodytin compounds has established their efficacy in various cancer cell lines, as detailed in the table below. These findings underscore the potential of the cystodytin scaffold, including this compound, as a source of potent cytotoxic agents. The variations in potency among different cystodytins suggest that substitutions on the core structure, such as those that differentiate this compound, play a role in the degree of activity. nih.gov

Table 1: In Vitro Cytotoxicity of Cystodytin Alkaloids and Cystodytes dellechiajei Extracts

| Compound/Extract | Cell Line | Cancer Type | IC₅₀ Value | Citation |

|---|---|---|---|---|

| Cystodytins A/B | L1210 | Murine Lymphoma | 0.6 µM | nih.gov |

| Cystodytin C | L1210 | Murine Lymphoma | 0.6 µM | nih.gov |

| Cystodytins D/E | L1210 | Murine Lymphoma | 2.9 µM | nih.gov |

| Cystodytins F/G | L1210 | Murine Lymphoma | 0.18 µM | nih.gov |

| Cystodytins H/I | L1210 | Murine Lymphoma | 0.12 µM | nih.gov |

| Cystodytin J | HCT-116 | Human Colon Cancer | 1.6 µM | nih.gov |

| Cystodytin K | P388 | Murine Leukemia | 1.3 µM | mdpi.comresearchgate.net |

| C. dellechiajei Extract | A-549 | Human Lung Carcinoma | ≤5 µg/mL | researchgate.netnih.gov |

| C. dellechiajei Extract | H-116 | Human Colon Adenocarcinoma | ≤5 µg/mL | researchgate.netnih.gov |

| C. dellechiajei Extract | PSN-1 | Human Pancreatic Adenocarcinoma | ≤5 µg/mL | researchgate.netnih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biochemical Assays for Target Engagement

Biochemical assays are crucial for determining how a compound interacts with its molecular target. For the pyridoacridine class of alkaloids, including the cystodytins, the primary proposed mechanism of action is the intercalation into DNA, which subsequently inhibits the function of DNA-metabolizing enzymes like topoisomerases. psu.edumdpi.com

While specific target engagement studies for this compound have not been detailed in the literature, the activity of related compounds provides a strong indication of its likely molecular targets. Assays that are typically used to investigate such mechanisms include:

DNA Intercalation Assays: These assays, such as ethidium (B1194527) bromide displacement assays, measure the ability of a compound to insert itself between the base pairs of DNA. This is a common mechanism for planar aromatic molecules like the pyridoacridines. nih.gov

Topoisomerase Inhibition Assays: These assays determine if a compound can inhibit topoisomerase I or II, enzymes that are critical for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately cell death. mdpi.com

Calcium Release Assays: Some cystodytins have been shown to induce the release of calcium from the sarcoplasmic reticulum, suggesting an alternative or additional mechanism of action that could be investigated for this compound. researchgate.netnih.gov

Modern techniques like the Cellular Thermal Shift Assay (CETSA) offer a way to directly measure the engagement of a compound with its target protein in a cellular environment. elrig.orgpelagobio.comnih.gov Application of such assays would be a logical next step in the preclinical evaluation of this compound to confirm its molecular targets and elucidate its precise mechanism of action.

In Vivo Non-Human Animal Models for Activity Evaluation

Following promising in vitro results, in vivo studies in non-human animal models are the next step to evaluate the efficacy of a compound in a whole biological system. There is currently no publicly available information on in vivo studies conducted specifically with this compound. However, the following sections describe the types of models that would be appropriate for its evaluation based on the known activity of related compounds.

Rodent Models in Efficacy Research

Rodent models, primarily mice and rats, are the most commonly used systems for the initial in vivo assessment of anticancer compounds due to their genetic similarities to humans, relatively low cost, and ease of handling. janvier-labs.commdpi.comfrontiersin.orgmdpi.com For a compound like this compound with demonstrated in vitro cytotoxicity, rodent models would be used to assess its ability to inhibit tumor growth in a living organism.

Non-Rodent Animal Models for Efficacy

In some cases, non-rodent models may be used in preclinical research, although this is less common for initial cancer efficacy studies. There is no indication from the available literature that non-rodent models have been used to evaluate this compound or its close analogues.

Xenograft Models in Cancer Efficacy Studies

Xenograft models are a specific type of rodent model that are crucial for cancer research. These models involve the transplantation of human tumor cells or tissues into immunocompromised mice. altogenlabs.comoncotarget.com This allows for the study of a compound's effect on a human tumor in a living system.

For this compound, a typical xenograft study would involve:

Injecting human cancer cells (such as those against which related cystodytins have shown high in vitro potency, e.g., colon or lung cancer cell lines) into immunodeficient mice.

Allowing the tumors to grow to a specified size.

Administering this compound to a group of the mice and a placebo to a control group.

Monitoring tumor growth over time to determine if the compound has a statistically significant inhibitory effect.

While no specific xenograft studies for this compound have been published, a related pyridoacridine alkaloid, dercitin, has shown significant activity in a preliminary in vivo hollow fiber assay against multiple human tumor cell lines. psu.edu This provides a strong rationale for pursuing similar studies with this compound.

Pharmacological Studies in Preclinical Modelspsu.edu

Pharmacological investigations into this compound and its related pyridoacridine alkaloids have primarily centered on their cytotoxic effects against various cancer cell lines in preclinical, in-vitro models. While specific quantitative data for this compound is not extensively detailed in the available literature, it is consistently classified among the potent cytotoxic members of the cystodytin family. nih.gov The broader class of pyridoacridine alkaloids, to which this compound belongs, is recognized for significant biological activities, including cytotoxicity, which is often attributed to their capacity to intercalate with DNA. mdpi.comresearchgate.net

Studies on the natural products within the cystodytin and styelsamine families have demonstrated a considerable range of cytotoxic potency against murine and human tumor cell lines. mdpi.com The mechanism of this cytotoxicity for the broader class is thought to involve DNA binding, inhibition of DNA metabolizing enzymes like topoisomerases, and the production of reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, some cystodytins have been shown to possess a powerful Ca2+-releasing activity in the sarcoplasmic reticulum. nih.gov

The antiproliferative activity of various cystodytin analogues has been evaluated against multiple cancer cell lines. For instance, crude organic extracts from the ascidian Cystodytes dellechiajei, the natural source of cystodytins, displayed high inhibitory activity against breast (SKBR3), colorectal (H-116), lung (A-549), and pancreatic (PSN-1) cancer cell lines. researchgate.net The cytotoxic nature of these compounds underscores their potential as subjects for further oncological research.

Detailed findings from studies on this compound's close analogues provide insight into the pharmacological profile of this chemical family. The table below summarizes the cytotoxic activity of various cystodytin compounds in several preclinical models.

Cytotoxicity of Cystodytin Alkaloids in Preclinical Cancer Models

| Compound | Cell Line | Cell Line Type | IC50/GI50 Value (µM) | Reference |

|---|---|---|---|---|

| Cystodytin A | L1210 | Murine Lymphoma | 0.6 | mdpi.com |

| Cystodytin A | NCI-60 Panel | Human Tumor Lines | 2.0 (Average GI50) | obolibrary.org |

| Cystodytin D | KB | Human Epidermoid Carcinoma | Not Specified | nih.gov |

| Cystodytin J | L1210 | Murine Leukemia | 0.12 | mdpi.com |

| Cystodytin J | HCT-116 | Human Colon Carcinoma | 1.6 | mdpi.com |

| Cystodytin K | P-388 | Murine Leukemia | 1.3 | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Cystodytin A |

| Cystodytin D |

| This compound |

| Cystodytin J |

| Cystodytin K |

Advanced Analytical and Computational Methodologies in Cystodytin H Research

High-Resolution Spectroscopic Techniques for Advanced Analysis

High-resolution spectroscopic methods are fundamental in the characterization of cystodytin H and its analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecule's atomic connectivity and composition. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are employed to determine the structure of cystodytin compounds. nih.gov For instance, in the analysis of related cystodytins, specific proton signals (¹H NMR) can indicate the presence of the iminoquinone scaffold, a core feature of the cystodytin family. mdpi.com The chemical shifts in the ¹H NMR spectrum of cystodytin analogues, for example, show characteristic resonances for the H-10 proton between δH 6.81 and 7.01, which is indicative of the iminoquinone system. nih.govmdpi.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, which is essential for assembling the complete molecular structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the precise molecular formula of this compound. researchgate.net This technique measures the mass-to-charge ratio of an ion with high accuracy, allowing for the unambiguous determination of its elemental composition. For example, in the study of cystodytin L, positive-ion mode High-Resolution Electrospray Ionization Mass Spectrometry ((+)HRESIMS) was used to establish its molecular formula as C₂₄H₂₃N₃O₃. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in the molecule, while UV-Vis spectroscopy reveals details about the electronic transitions within the chromophore of the pyridoacridine skeleton. nih.gov

A summary of spectroscopic data for a related cystodytin analog is presented below:

| Technique | Key Observation | Reference |

| ¹H NMR | H-10 resonates between δH 6.81 and 7.01 in the iminoquinone system. | nih.govmdpi.com |

| ¹³C NMR | Provides carbon skeleton framework. | nih.gov |

| HRMS | Determines exact molecular formula. | researchgate.net |

| IR | Identifies functional groups. | nih.gov |

| UV-Vis | Analyzes the electronic structure of the chromophore. | nih.gov |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of this compound. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate this compound from complex mixtures and to assess its purity. moravek.com Reversed-phase HPLC, often with a C18 column, is a common method. nih.gov The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. khanacademy.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. libretexts.org

Purity Assessment: The purity of an HPLC peak can be evaluated using a Diode-Array Detector (DAD), which collects UV-Vis spectra across the entire peak. measurlabs.com If the spectra are consistent across the peak, it suggests the peak is pure. However, this method has limitations, as co-eluting impurities with similar spectral properties may not be detected. chromatographyonline.com For more definitive purity assessment, HPLC can be coupled with mass spectrometry (LC-MS), which can distinguish between compounds with different mass-to-charge ratios even if they co-elute. sepscience.comopenagrar.de

A typical HPLC system for the analysis of cystodytin compounds might include:

| Component | Description | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). | nih.gov |

| Detector | Photodiode Array (PDA) for spectral analysis and/or Mass Spectrometer (MS) for mass determination. | researchgate.netearthlinepublishers.com |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of this compound at the molecular level. These methods complement experimental data and offer insights that can be difficult to obtain through laboratory work alone. kaust.edu.sa

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. jabonline.in This method is crucial for understanding the potential biological activity of this compound by modeling its interaction with macromolecules like DNA or proteins. researchgate.netnih.gov The process involves generating various conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity. nrfhh.comschrodinger.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of this compound. tum.de By simulating the movement of atoms over time, MD can explore the different shapes (conformations) the molecule can adopt. researchgate.net This is important because the biological activity of a molecule is often dependent on its three-dimensional structure. MD simulations can provide insights into the stability of different conformations and how the molecule's shape might change upon binding to a target. biorxiv.org

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. aps.org DFT calculations can provide accurate predictions of various molecular properties, including geometries, vibrational frequencies, and electronic properties. mdpi.com In the context of this compound, DFT has been used in conjunction with experimental techniques like Electronic Circular Dichroism (ECD) spectroscopy to determine the absolute configuration of chiral centers in related molecules. researchgate.netearthlinepublishers.com The calculated ECD spectrum from DFT is compared with the experimental spectrum to assign the stereochemistry. researchgate.net

Computational methods can also be used to predict the chemical reactivity of this compound and to explore potential reaction pathways. rsc.org By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility and selectivity of a chemical reaction. osti.gov For example, understanding the reactivity of the pyridoacridine core can inform the design of synthetic routes or predict potential metabolic transformations. engineering.org.cnmit.edunih.gov

Future Perspectives and Research Challenges in Cystodytin H Studies

Unexplored Biological Activities and Therapeutic Potential

The pyridoacridine alkaloid family, to which cystodytin H belongs, is well-documented for a wide spectrum of biological activities, including cytotoxic, antineoplastic, antiviral, and antimicrobial effects. mdpi.commdpi.comnih.govmdpi.com While cystodytins as a group are noted for their potent cytotoxicity and Ca²⁺-releasing activity, the specific biological profile of this compound remains largely under-investigated. mdpi.com Initial studies confirmed its cytotoxicity, but a comprehensive screening against a broader range of therapeutic targets is a key area for future research. psu.edu

Future research should focus on several key areas:

Anticancer Mechanisms: Beyond general cytotoxicity, the precise mechanism of action is unknown. Investigating its effects on specific cancer cell lines, particularly multi-drug resistant strains, could reveal novel therapeutic avenues. nih.govmdpi.com Studies could explore its potential as a DNA intercalator or an inhibitor of key cellular enzymes like topoisomerase II, activities seen in related pyridoacridine alkaloids. researchgate.net

Antiviral and Antiparasitic Screening: Many marine alkaloids from tunicates have demonstrated potent antiviral activity, including against HIV-1. mdpi.commdpi.commdpi.com Systematic screening of this compound against a diverse panel of viruses and parasites is a logical and promising next step.

Immunomodulatory Effects: Recent research on extracts from Cystodytes dellechiajei has revealed that certain compounds can interact with immune receptors like TREM2. researchgate.netnih.gov Investigating whether this compound possesses similar immunomodulatory properties could open up entirely new therapeutic applications in inflammation or neurodegenerative diseases. researchgate.net

The primary challenge lies in obtaining sufficient quantities of the pure compound for extensive biological screening, a bottleneck that underscores the importance of progress in synthetic chemistry.

Innovations in Synthetic Strategies for Analogues

The chemical synthesis of this compound is essential for confirming its structure, enabling detailed biological evaluation, and generating analogues for structure-activity relationship (SAR) studies. A significant breakthrough was the total synthesis of cystodytins A-K, which not only achieved the construction of this compound but also led to a crucial revision of its structure. nih.govacs.org The stereochemistry of the olefin unit in the side chain was revised from the originally proposed E configuration to the Z configuration, and the absolute configuration of the stereogenic center was established as R. nih.govacs.org

Key synthetic steps in the established route are summarized below:

| Step | Description | Purpose | Reference |

| 1 | Oxidative Amination-Cyclization | Construction of the core tetracyclic pyridoacridinone ring system from tryptamine (B22526) and para-hydroquinone precursors. | nih.govacs.org |

| 2 | Enantioselective Henry Reaction | Copper(II)-catalyzed reaction to create the chiral oxygenated stereocenter in the side chain with high enantioselectivity. | nih.govacs.org |

Despite this success, significant challenges and opportunities for innovation remain:

Improving Efficiency and Scalability: The current syntheses, while elegant, may not be suitable for producing the large quantities of material needed for advanced preclinical studies. Future work will likely focus on developing more convergent and higher-yielding routes.

Biomimetic Synthesis: Research into biomimetic pathways, which mimic the proposed natural synthesis, offers an efficient strategy. beilstein-journals.org Approaches involving the oxidative coupling of kynuramine (B1673886) and functionalized dopamine (B1211576) derivatives have been successful for related alkaloids and could be adapted for this compound and its analogues. researchgate.netnih.govauckland.ac.nz

Analogue Development: The synthesis of a diverse library of this compound analogues is crucial for SAR studies. Innovations are needed in late-stage functionalization strategies that would allow for the rapid modification of the core structure and side chain. This would help identify the specific parts of the molecule (the pharmacophore) responsible for its biological activity. beilstein-journals.org

Advancements in Biosynthetic Pathway Elucidation

The true origin of many ascidian alkaloids is believed to be their symbiotic microorganisms. mdpi.comnih.gov Elucidating the biosynthetic pathway of this compound is a fundamental challenge that could unlock methods for sustainable production through biotechnology. The proposed biosynthesis likely involves a complex cascade of reactions, starting from basic amino acid precursors. beilstein-journals.org

Future research in this area will depend on a multi-pronged approach:

Genomic and Metagenomic Analysis: Identifying the producer organism—whether the tunicate itself or a specific bacterial symbiont—is the first step. This requires sequencing the genome of the host and the metagenome of its associated microbial community. nih.gov The goal is to identify the biosynthetic gene cluster (BGC) encoding the enzymes responsible for alkaloid production.

Metabolomic and Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., labeled tryptophan or tyrosine) to the tunicate or its cultured symbionts can help trace the atoms through the biosynthetic pathway, confirming the building blocks and intermediate steps.

Enzyme Characterization: Once the BGC is identified, the individual enzymes can be expressed and characterized in vitro to confirm their function in the synthetic cascade.

The primary hurdles are the difficulty in culturing marine symbionts outside of their host and the complexity of their genetic and metabolic interactions, making it challenging to pinpoint the exact origin of the compound. nih.gov

Development of Novel Research Tools and Methodologies

Progress in understanding this compound is intrinsically linked to the development and application of advanced analytical and computational tools.

Advanced Spectroscopy and Crystallography: While the structure of this compound has been established through total synthesis, complex structural elucidation often relies on sophisticated NMR techniques, such as long-range ¹H-¹⁵N heteronuclear shift correlation, and single-crystal X-ray diffraction. beilstein-journals.orgresearchgate.net Applying these advanced methods will be critical for characterizing new, minor analogues that may be discovered in the future.

Computational Chemistry: Density functional theory (DFT) calculations and other computational methods are increasingly used to predict and confirm structures, as well as to model the interaction of these alkaloids with biological targets like DNA or proteins. earthlinepublishers.com These in silico tools can help prioritize synthetic targets and guide the design of biological assays.

High-Throughput Screening and Omics Technologies: To explore the full therapeutic potential of this compound, high-throughput screening platforms are needed to test its activity against thousands of targets simultaneously. mdpi.com Furthermore, using transcriptomics and proteomics to analyze how cells respond to the compound can provide unbiased insights into its mechanism of action.

Chemical Probes: A future goal would be to develop a chemical probe based on the this compound scaffold. By attaching a reporter tag (like a fluorescent dye or biotin), researchers could use the probe to visualize the compound's distribution in cells and identify its direct binding partners, thereby definitively identifying its molecular target.

Overcoming the challenge of limited sample availability is paramount for the successful application of many of these powerful research methodologies. The synergy between innovative synthesis, biosynthetic research, and the application of these advanced tools will define the future of research into this compound.

Q & A

Q. What are the standard protocols for synthesizing cystodytin H and its analogs in laboratory settings?

this compound and its derivatives are typically synthesized via multi-step organic reactions. For example, N-acylation reactions using Ag₂O as a catalyst and CeCl₃·7H₂O as a promoter are common, followed by purification via reversed-phase HPLC (RP-18 column chromatography) . Reaction yields (e.g., 16% for compound 38 in ) depend on solvent systems, catalyst efficiency, and purification methods. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of cystodytin analogs?

Key techniques include:

- 1D NMR : Assigns proton (¹H) and carbon (¹³C) signals.

- 2D NMR (COSY, HSQC, HMBC) : Resolves complex spin systems and long-range correlations (e.g., HMBC correlations between H-1’ and C-12 in cystodytin L ).

- HRMS : Confirms molecular formulas via exact mass measurements.

- Optical rotation and ECD spectroscopy : Determines absolute configurations of chiral centers (e.g., C-12 in cystodytin L ).

Q. How are cystodytin compounds isolated from marine sources, and what challenges arise?

Isolation involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic separation (e.g., HPLC-PDA-ELSD). Challenges include low natural abundance, structural similarity among analogs, and instability during purification. Mitigation strategies involve using hyphenated techniques (e.g., LC-MS) for real-time monitoring .

Q. What biological activities are associated with this compound, and how are they assessed?

this compound exhibits antitumor and DNA-binding properties. Assays include:

- DNA-binding studies : UV-Vis titration or fluorescence quenching to evaluate intercalation.

- Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural characterization of new cystodytin analogs?

Discrepancies (e.g., unexpected shifts or coupling constants) are addressed by:

Q. What strategies optimize the synthetic yield of this compound derivatives?

Optimization involves:

Q. How is the absolute configuration of chiral centers in cystodytin derivatives determined?

Methods include:

Q. What in silico approaches predict the bioactivity and binding mechanisms of this compound?

Computational tools include:

- Molecular docking : Simulating interactions with DNA or protein targets (e.g., topoisomerase II).

- Pharmacophore modeling : Identifying critical functional groups for activity.

- QSAR analysis : Correlating structural features (e.g., alkyl chain length) with cytotoxicity .

Q. How do structural modifications influence the biological activity of cystodytin analogs?

Q. What methodologies validate the purity and identity of this compound in complex mixtures?

Validation protocols include:

- HPLC-PDA-ELSD : Detecting impurities at trace levels.

- HRMS/MS : Fragment ion analysis for structural confirmation.

- NMR spiking experiments : Adding authentic standards to confirm signal assignments .

Tables for Key Data

Q. Table 1: NMR Data for Cystodytin L (6)

| Proton/Carbon | δ (ppm) | Multiplicity | Correlation (HMBC) |

|---|---|---|---|

| H-1’ | 3.64 | m | C-12 (74.51) |

| H-2’ | 1.22 | t | - |

| C-12 | 74.51 | - | H-1’ |

| Adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.